9bH-perimidin-2-amine;hydrobromide

Analytical Chemistry Environmental Monitoring Turbidimetry

9bH-perimidin-2-amine hydrobromide (commonly named 2-aminoperimidine hydrobromide, CAS 40835-96-9) is the hydrobromide salt of a peri-naphtho-fused pyrimidine heterocycle. The parent 2-aminoperimidine scaffold is characterized by a guanidine-like functionality within a tricyclic aromatic system, which confers strong electron-donor properties and planarity.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
Cat. No. B12351510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9bH-perimidin-2-amine;hydrobromide
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC2=CC=CC3=NC(=NC(=C1)C23)N.Br
InChIInChI=1S/C11H9N3.BrH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6,10H,(H2,12,13,14);1H
InChIKeyCULFGGKGOQPHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9bH-Perimidin-2-amine Hydrobromide: Core Identity, Salt-Form Advantages, and Procurement-Relevant Distinctions for Analytical and Materials Chemistry


9bH-perimidin-2-amine hydrobromide (commonly named 2-aminoperimidine hydrobromide, CAS 40835-96-9) is the hydrobromide salt of a peri-naphtho-fused pyrimidine heterocycle . The parent 2-aminoperimidine scaffold is characterized by a guanidine-like functionality within a tricyclic aromatic system, which confers strong electron-donor properties and planarity [1]. While the free base and hydrochloride forms exist, the hydrobromide salt is specifically marketed and validated as a high-purity (>98.0% by argentometric titration) precipitation reagent for sulfate analysis, owing to its controlled solubility in methanol and the rapid, stable turbidity it forms upon contact with sulfate ions at low concentrations .

Why Generic Substitution of 9bH-Perimidin-2-amine Hydrobromide with Other Perimidine Salts or Conventional Analytical Reagents Introduces Quantifiable Performance Gaps


The 2-aminoperimidine scaffold is not a uniform commodity; its utility is strictly defined by the counter-ion and substitution pattern. Procuring the free base or hydrochloride salt for sulfate precipitation workflows will fail to meet the validated suitability criteria established for the hydrobromide salt, which relies on specific solubility and precipitation kinetics . More critically, substituting the perimidine core with conventional reagents like barium chloride sacrifices analytical sensitivity dramatically—the 2-aminoperimidine method achieves a detection limit of 0.2 ppm, whereas traditional barium sulfate turbidimetric methods typically struggle below 10 ppm [1]. Even within the perimidine family, the position of the amino group governs functional performance; the 2-amino isomer offers a distinct balance of corrosion inhibition potency and synthetic accessibility that is not replicated by 4-, 6-, 7-, or 9-amino isomers, which exhibit different electronic properties and stability profiles [2].

9bH-Perimidin-2-amine Hydrobromide: Head-to-Head Quantitative Performance Benchmarks Against Closest Analogs


Turbidimetric Sulfate Detection: 2-Aminoperimidine Hydrobromide Achieves a ~50-Fold Lower Detection Limit than the Conventional Barium Sulfate Method

The 2-aminoperimidine hydrobromide-based turbidimetric method directly outperforms the standard barium chloride/sulfate turbidimetric method in sensitivity, detection limit, and procedural simplicity. The 2-aminoperimidine method achieves a lower limit of detection of 0.2 ppm for sulfate with a working range of 0.5–5 ppm and a coefficient of variation of 4.0% at 1 ppm sulfate (n=5), without requiring any stabilizing agents [1]. In contrast, conventional barium sulfate turbidimetric methods exhibit detection limits around 10 ppm and often demand stabilizing agents to prevent particle settling [2].

Analytical Chemistry Environmental Monitoring Turbidimetry

Corrosion Inhibition of Mild Steel: The 2-Amino Substituent Confers a Quantifiable Performance Advantage over Unsubstituted Perimidine

In a direct head-to-head electrochemical study, 1H-perimidin-2-amine (NPER, the active scaffold of the target compound) demonstrated inhibition efficiencies >90% for mild steel in 1.0 M HCl at concentrations below 0.15 mM, which was measurably superior to the inhibition achieved by the unsubstituted parent compound 1H-perimidine (PER) under identical conditions [1]. The enhanced performance is attributed to the electron-donating 2-position amino group, which strengthens adsorption onto the iron surface in a nearly planar orientation, as confirmed by computational modeling [1].

Corrosion Science Materials Chemistry Electrochemistry

Antibiotic Synergy: 2-Aminoperimidine (IITR00693) Potentiates Polymyxin B Efficacy by >3 log10 CFU Reduction In Vivo, Addressing Resistance Emergence

The perimidine scaffold's unique mechanism as a sodium-transporter perturbant enables it to function as an antibiotic adjuvant rather than a standalone antimicrobial. In a murine acute wound infection model, the combination of 2-aminoperimidine (IITR00693) with polymyxin B reduced Staphylococcus aureus counts by more than 3 log10 colony-forming units (CFU) compared to untreated controls, while also preventing the generation of resistant mutants against multiple antibiotics [1]. This synergistic activity is mechanistically distinct from other perimidine applications and is not observed with polymyxin B alone at equivalent dosing.

Antimicrobial Resistance Drug Synergy In Vivo Efficacy

Isomeric Selectivity in CNS Stimulation: 2-Aminoperimidine Exhibits a Distinct Neurotropic Profile Relative to Ring-Positional Isomers

While 2-aminoperimidines are classified as extremely potent central nervous system (CNS) stimulants, their activity is not the pinnacle within the aminoperimidine class. Quantum mechanical calculations and neurotropic activity assays demonstrate that 4(9)- and 6(7)-aminoperimidines possess higher-energy highest occupied molecular orbitals (HOMO) and consequently act as even more potent electron donors and CNS stimulants than the 2-amino isomer [1]. The 2-amino isomer, however, exhibits superior chemical stability compared to its ring-substituted counterparts, which are distinguished by deeper coloration and greater instability [1].

Neuropharmacology CNS Stimulation Quantum Chemistry

Procurement-Driven Application Scenarios for 9bH-Perimidin-2-amine Hydrobromide: Where the Evidence Supports Its Selection Over Analogs


Trace-Level Sulfate Monitoring in Atmospheric Particulate Matter and Rainwater

For environmental analytical laboratories requiring sulfate quantification at sub-ppm levels without sample pre-concentration, the hydrobromide salt's validated suitability—producing instant turbidity at 5 ppm sulfate and achieving a 0.2 ppm detection limit —makes it the reagent of choice over the conventional barium chloride method (~10 ppm detection limit) [1]. The method's freedom from stabilizing agents also simplifies field-deployable protocols.

Mild Steel Corrosion Inhibition in Industrial Acid Cleaning and Pickling Baths

Formulators developing corrosion inhibitor packages for 1.0 M HCl environments should prioritize the 2-aminoperimidine scaffold over unsubstituted perimidine, as the 2-amino group demonstrably enhances inhibition efficiency at low concentrations (<0.15 mM) [2]. This translates to lower required inhibitor loading and reduced operational cost in large-volume industrial baths.

Antibiotic Adjuvant Development Targeting Multidrug-Resistant Gram-Negative Pathogens

Research groups focused on overcoming polymyxin resistance in Pseudomonas aeruginosa and Staphylococcus aureus should procure the 2-aminoperimidine core (as the hydrobromide salt for solubility and purity) to replicate and build upon published synergy protocols, where the combination achieved >3 log10 CFU reduction in vivo and suppressed resistance emergence [3].

Neuroscience Behavioral Studies Requiring a Stable CNS Stimulant Reference Compound

When selecting a perimidine-based CNS stimulant for reproducible in vivo behavioral pharmacology, the 2-aminoperimidine isomer offers superior chemical stability and defined purity specifications (>98.0%) compared to the more potent but chemically labile 4-, 6-, 7-, or 9-amino isomers [4]. This ensures consistent dosing and reduces degradation-related variability across study cohorts.

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